molecular formula C20H23BrN2O2S B11552466 O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate

Cat. No.: B11552466
M. Wt: 435.4 g/mol
InChI Key: NEOVNFZBFODWMD-UHFFFAOYSA-N
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Description

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate is an organic compound that features a bromophenyl group, a carbamoyl group, and a dipropylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-bromophenyl isocyanate: This can be achieved by reacting 4-bromoaniline with phosgene under controlled conditions.

    Coupling with 4-aminophenyl dipropylcarbamothioate: The 4-bromophenyl isocyanate is then reacted with 4-aminophenyl dipropylcarbamothioate in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)carbamoyl]phenylboronic acid
  • 4-[(4-bromophenyl)carbamoyl]phenyl isocyanate

Uniqueness

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropylcarbamothioate is unique due to its dipropylcarbamothioate moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23BrN2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C20H23BrN2O2S/c1-3-13-23(14-4-2)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

NEOVNFZBFODWMD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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